3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using X-ray crystallography .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some compounds in this class are solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterisation, Theoretical NMR Calculations and Crystal Structure of the 3-methyl-1H-1,2,4?4-triazole-5-amine acetate This study focuses on the synthesis of compounds like 3-methyl-1H-1,2,4-triazole-5-amine (mta) and its acetate derivative, among others, through the condensation reaction between aminoguanidine bicarbonate and carboxylic acids. The compounds were characterized using infrared and multinuclear NMR spectroscopy, alongside microanalysis and melting point methods. The study also explored the theoretical calculation of the chemical shifts of carbon 13 to investigate the tautomeric conformations of these compounds in solution (Almeida et al., 2022).
Microwave-Assisted Synthesis
A microwave-assisted synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides from succinimides The research presents a novel microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The method involved initial preparation of N-guanidinosuccinimide, followed by a reaction with amines under microwave irradiation. This process generated the desired products successfully, particularly with aliphatic amines. It emphasizes the efficiency of microwave-assisted synthesis in preparing a diverse library of these compounds (Tan, Lim, & Dolzhenko, 2017).
Library Generation through Alkylation and Ring Closure Reactions
Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride This study utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various alkylation and ring closure reactions. The aim was to generate a structurally diverse library of compounds, demonstrating the compound's versatility as a precursor in the synthesis of a wide range of chemical structures (Roman, 2013).
Application in Synthesizing Bioactive Cyclic Ketals
3-(IMIDAZOL-1-YL)PROPANE-1,2-DIOL AND 3-(1,2,4- TRIAZOL-1-YL)PROPANE-1,2-DIOL SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS
The research discusses the synthesis of 3-(imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol and their transformation into bioactive cyclic ketals. It highlights the significance of these compounds in the preparation of bioactive molecules, expanding the utility of 3-(1,2,4-triazol-1-yl)propane derivatives in medicinal chemistry (Talismanov et al., 2021).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It’s worth noting that triazoles, in general, are known for their ability to form hydrogen bonds and interact with different target receptors . This interaction could potentially lead to changes in the function of these targets, thereby exerting the compound’s pharmacological effects.
Biochemical Pathways
Given the broad range of activities associated with triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Result of Action
Based on the known activities of similar triazole derivatives , it can be speculated that the compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-6-9-8-5-10(6)4-2-3-7;/h5H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHPLYQJPQGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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